molecular formula C14H27AsO3Si2 B12575246 Bis[(trimethylsilyl)methyl] phenylarsonate CAS No. 188922-06-7

Bis[(trimethylsilyl)methyl] phenylarsonate

Cat. No.: B12575246
CAS No.: 188922-06-7
M. Wt: 374.45 g/mol
InChI Key: LATCMIBIVVCCDY-UHFFFAOYSA-N
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Description

Bis[(trimethylsilyl)methyl] phenylarsonate is an organoarsenic compound characterized by the presence of two trimethylsilyl groups attached to a methyl group, which is further bonded to a phenyl group containing an arsenate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(trimethylsilyl)methyl] phenylarsonate typically involves the reaction of phenylarsonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

[ \text{PhAsO(OH)_2} + 2 \text{(CH}_3\text{)_3SiCl} \rightarrow \text{PhAsO(OCH}_3\text{)_2} + 2 \text{HCl} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Bis[(trimethylsilyl)methyl] phenylarsonate can undergo various chemical reactions, including:

    Oxidation: The arsenate moiety can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the arsenate group can be achieved using reducing agents such as sodium borohydride.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under mild acidic conditions.

    Reduction: Sodium borohydride in anhydrous ethanol.

    Substitution: Trimethylsilyl chloride in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of higher oxidation state arsenic compounds.

    Reduction: Formation of arsenite derivatives.

    Substitution: Formation of various organoarsenic compounds with different functional groups.

Scientific Research Applications

Bis[(trimethylsilyl)methyl] phenylarsonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing arsenic-containing functional groups.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in developing arsenic-based drugs and therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.

Mechanism of Action

The mechanism of action of Bis[(trimethylsilyl)methyl] phenylarsonate involves its interaction with molecular targets through the arsenate moiety. The trimethylsilyl groups provide steric protection and enhance the compound’s stability. The arsenate group can interact with various biological molecules, potentially inhibiting enzymes or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (Trimethylsilyl)methyllithium: An organolithium compound with similar trimethylsilyl groups but different reactivity due to the presence of lithium.

    Bis(trimethylsilyl)acetamide: Another organosilicon compound used in organic synthesis, but with different functional groups and applications.

Uniqueness

Bis[(trimethylsilyl)methyl] phenylarsonate is unique due to the presence of both trimethylsilyl and arsenate groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

188922-06-7

Molecular Formula

C14H27AsO3Si2

Molecular Weight

374.45 g/mol

IUPAC Name

trimethyl-[[phenyl(trimethylsilylmethoxy)arsoryl]oxymethyl]silane

InChI

InChI=1S/C14H27AsO3Si2/c1-19(2,3)12-17-15(16,18-13-20(4,5)6)14-10-8-7-9-11-14/h7-11H,12-13H2,1-6H3

InChI Key

LATCMIBIVVCCDY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CO[As](=O)(C1=CC=CC=C1)OC[Si](C)(C)C

Origin of Product

United States

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